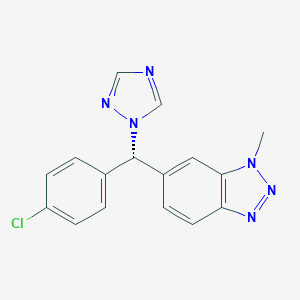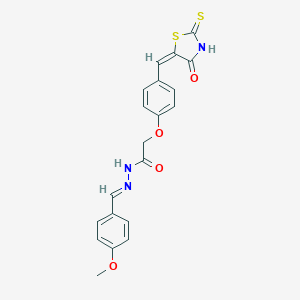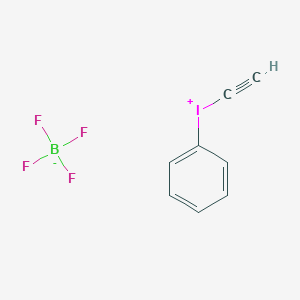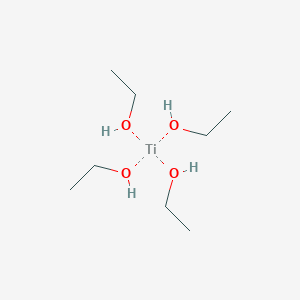
2-Brom-1-nitro-4-(trifluormethyl)benzol
Übersicht
Beschreibung
The compound 2-Bromo-1-nitro-4-(trifluoromethyl)benzene is a brominated and nitro-substituted benzene derivative with a trifluoromethyl group. It is structurally related to various other brominated benzene compounds and nitrobenzene derivatives that have been studied for their chemical properties and potential applications in organic synthesis and materials science.
Synthesis Analysis
The synthesis of related brominated benzene compounds often involves halogenation reactions or lithiation followed by halogenation. For example, 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) was prepared by lithiation of a tribromobenzene followed by reaction with a nitroso compound and oxidation . Similarly, 1-Bromo-3,5-bis(trifluoromethyl)benzene was prepared by treating a bis(fluoromethyl)benzene with a brominating agent in acidic media . These methods could potentially be adapted for the synthesis of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives is often characterized by X-ray crystallography. For instance, the crystal structures of various bromo- and bromomethyl-substituted benzenes have been determined, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π . These interactions are crucial for understanding the packing and stability of the crystal structures. The molecular structure of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene would likely exhibit similar interactions.
Chemical Reactions Analysis
Brominated benzene compounds can participate in various chemical reactions, including intramolecular cyclization, as seen in the formation of 4H-1,2-benzoxazines from nitroalkanes . Arynes, reactive intermediates in organic chemistry, can be generated from brominated benzenes and trapped with dienes, as demonstrated in the synthesis of naphthalene derivatives . These reactions highlight the reactivity of brominated benzene compounds and their utility in constructing complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by their substituents. For example, the presence of electron-withdrawing groups such as nitro or trifluoromethyl groups can affect the acidity of protons adjacent to the nitro group, as well as the rate of reactions like cyclization . The fluorescence properties of brominated benzenes can also be notable, as seen in the study of 1-Bromo-4-(2,2-diphenylvinyl)benzene, which exhibited aggregation-induced emission characteristics . The intermolecular interactions, such as hydrogen bonding and π-stacking, play a significant role in the solid-state structure and stability of these compounds .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-Brom-1-nitro-4-(trifluormethyl)benzol ist ein wertvolles Zwischenprodukt in der organischen Synthese. Es kann verschiedene chemische Reaktionen eingehen, darunter nukleophile Substitution, um verschiedene funktionelle Gruppen einzuführen. Diese Verbindung ist besonders nützlich bei der Synthese komplexer Moleküle aufgrund der Reaktivität des Bromatoms, das durch andere Gruppen ersetzt werden kann, um neue Bindungen zu bilden .
Medizinische Chemie
In der medizinischen Chemie dient diese Verbindung als Baustein für die Synthese von Arzneimitteln. Ihre Nitrogruppe kann zu einem Amin reduziert werden, wodurch eine Möglichkeit geschaffen wird, eine Vielzahl von bioaktiven Molekülen zu erzeugen. Die Trifluormethylgruppe ist ein gängiger Bestandteil in der Arzneimittelentwicklung und bekannt für die Erhöhung der metabolischen Stabilität von Arzneimitteln .
Polymerforschung
Die Rolle dieser Verbindung in der Polymerforschung ist signifikant. Sie kann als Monomer oder Vernetzer in Polymerisationsreaktionen wirken. Das Vorhandensein sowohl von Nitro- als auch von Bromgruppen ermöglicht die Einführung von Vernetzungen in Polymerketten, wodurch die Materialeigenschaften wie thermische Stabilität und mechanische Festigkeit verbessert werden .
Materialwissenschaft
In der Materialwissenschaft wird this compound verwendet, um die Oberflächeneigenschaften von Materialien zu modifizieren. Es kann Teil der Synthese von fortschrittlichen Materialien sein, einschließlich organischer Halbleiter und Flüssigkristallen, die für elektronische Geräte und Displays unerlässlich sind .
Analytische Chemie
Als analytischer Standard wird diese Verbindung verwendet, um Instrumente zu kalibrieren und analytische Methoden in der Chromatographie und Massenspektrometrie zu validieren. Ihre einzigartige molekulare Signatur hilft bei der präzisen Detektion und Quantifizierung ähnlicher Verbindungen in komplexen Gemischen .
Umweltanwendungen
Diese Verbindung kann in Umweltstudien verwendet werden, um das Verhalten von Nitroaromaten in der Atmosphäre zu verstehen. Ihre Abbauprodukte und die Wechselwirkung mit anderen Umweltverschmutzern können untersucht werden, um die Auswirkungen auf die Luftqualität und potenzielle Gesundheitsrisiken zu beurteilen .
Wirkmechanismus
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by 2-Bromo-1-nitro-4-(trifluoromethyl)benzene
Result of Action
The molecular and cellular effects of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene’s action are currently unknown . The compound’s effects would depend on its specific targets and the nature of its interactions with these targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-1-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-5-3-4(7(9,10)11)1-2-6(5)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOLBPUSSIOMKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564058 | |
| Record name | 2-Bromo-1-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132839-58-8 | |
| Record name | 2-Bromo-1-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



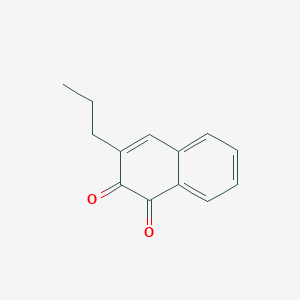
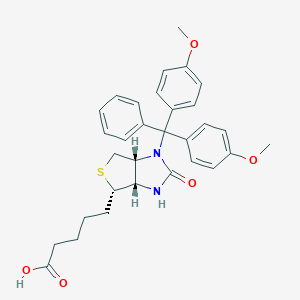
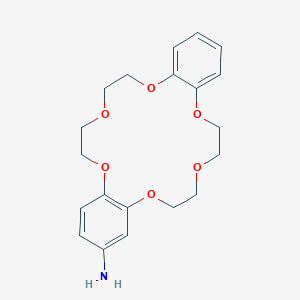
![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)
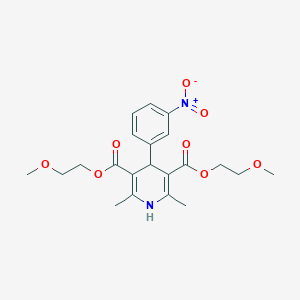

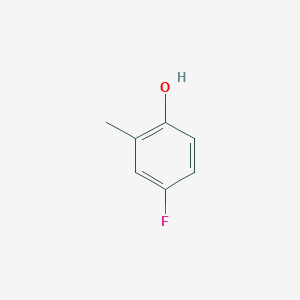
![[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144771.png)
